16-Azidohexadecanoic acid
Overview
Description
16-Azidohexadecanoic acid is a synthetic fatty acid that contains an azide group. This compound is primarily used as a molecular probe in fatty acid metabolism and as a modification marker for nucleotides. It is also a reagent in click chemistry, which involves copper-catalyzed azide-alkyne cycloaddition reactions .
Mechanism of Action
Target of Action
16-Azidohexadecanoic acid is a synthetic fatty acid that can be used as a modification marker for nucleotides and a molecular probe for fatty acid metabolism . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as click chemistry . This process involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), where the azide group in the this compound reacts with alkyne groups in other molecules . This reaction allows for the modification of nucleotides and serves as a probe for fatty acid metabolism .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in fatty acid metabolism . Fatty acid degradation occurs through the well-characterized β-oxidation cycle and yields acetyl-coenzyme A (CoA), which is further metabolized to obtain energy and precursors for cellular biosynthesis .
Result of Action
The result of the action of this compound is the modification of nucleotides and the probing of fatty acid metabolism . This can provide valuable insights into the processes of nucleotide modification and fatty acid metabolism, and can be used in various research and diagnostic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability and efficacy of this compound may be influenced by factors such as the presence of other chemicals or biological molecules, as well as the specific conditions within the body or the experimental setup.
Biochemical Analysis
Biochemical Properties
16-Azidohexadecanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase (FadD) and fatty acid transporters like FadL . These interactions are crucial for the activation and transport of fatty acids within cells. The azide group in this compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the study of fatty acid metabolism and the modification of biomolecules .
Cellular Effects
This compound influences several cellular processes. It is involved in the uptake and degradation of fatty acids, impacting cellular metabolism and energy production . This compound can affect cell signaling pathways and gene expression by modifying nucleotides and interacting with various proteins . Its role in fatty acid metabolism also suggests potential effects on cellular lipid composition and membrane structure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters are then metabolized through β-oxidation, producing acetyl-CoA and other intermediates . The azide group enables click chemistry reactions, allowing for the precise labeling and tracking of fatty acids within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. The compound’s ability to undergo click chemistry reactions also makes it a useful tool for studying temporal changes in fatty acid metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may facilitate the study of fatty acid metabolism without causing significant toxicity . Higher doses could potentially lead to adverse effects, including disruptions in cellular metabolism and toxicity . Understanding the dosage effects is crucial for designing safe and effective experiments.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA thioesters, which then enter the β-oxidation cycle . This process produces acetyl-CoA, which is further metabolized to generate energy and biosynthetic precursors . The compound’s azide group also allows for the study of metabolic flux and the identification of metabolic intermediates through click chemistry .
Transport and Distribution
Within cells, this compound is transported and distributed by fatty acid transporters such as FadL . Once inside the cell, it is activated by acyl-CoA synthetase and incorporated into various metabolic pathways . The compound’s distribution within tissues and its accumulation in specific cellular compartments can be influenced by its interactions with transport proteins and binding partners .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where fatty acid metabolism occurs . The compound’s localization can affect its activity and function, influencing cellular processes such as energy production and lipid synthesis .
Preparation Methods
16-Azidohexadecanoic acid can be synthesized through the reaction of 16-bromohexadecanoic acid with sodium azide in dimethylformamide (DMF). The reaction involves the substitution of the bromine atom with an azide group . The synthetic route is as follows:
- Dissolve 16-bromohexadecanoic acid in DMF.
- Add sodium azide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product using standard techniques such as flash chromatography.
Chemical Reactions Analysis
16-Azidohexadecanoic acid undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups without the need for a copper catalyst.
Common reagents and conditions used in these reactions include copper sulfate, sodium ascorbate, and various alkynes. The major products formed from these reactions are triazole derivatives.
Scientific Research Applications
16-Azidohexadecanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: It serves as a molecular probe for studying fatty acid metabolism and protein S-acylation reactions.
Industry: It is employed in the production of bioactive compounds and as a tool for lipid analysis.
Comparison with Similar Compounds
16-Azidohexadecanoic acid is unique due to its azide group, which allows it to participate in click chemistry reactions. Similar compounds include:
Properties
IUPAC Name |
16-azidohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597700 | |
Record name | 16-Azidohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-54-9 | |
Record name | 16-Azidohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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